6-Bromo-4-iodonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-iodonicotinonitrile (BINIBN) is a chemical compound used in various scientific experiments due to its unique properties. It has the molecular formula C6H2BrIN2 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-iodonicotinonitrile is represented by the InChI code1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H
. The molecular weight of the compound is 308.9 g/mol . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 308.9 .Scientific Research Applications
Microbial Degradation of Benzonitrile Herbicides
- Overview : The degradation of structurally related benzonitrile herbicides, including bromoxynil and ioxynil, is a key environmental concern. This study reviews the microbial degradation of these herbicides, focusing on degradation rates, pathways, persistent metabolites, and the diversity of involved organisms (Holtze et al., 2008).
Electrochemical Oxidation of Bromoaniline and Iodoaniline
- Electrochemistry : This study examines the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution, revealing insights into their behavior under electrochemical conditions, which can be relevant for 6-Bromo-4-iodonicotinonitrile (Kádár et al., 2001).
Synthesis of Bromo-Iodo Compounds
- Synthesis Techniques : Research on the synthesis of various bromo- and iodo-substituted compounds can provide insights into methods that might be applicable to 6-Bromo-4-iodonicotinonitrile. Studies explore efficient synthesis methods with high yields and simplicity in procedure (Pelter et al., 2004).
Molecular Structure Analysis
- Structural Insights : Studies on compounds like 4-bromo-2,6-dichlorobenzonitrile provide a deeper understanding of the molecular structure and crystal packing, which could be relevant for understanding 6-Bromo-4-iodonicotinonitrile (Britton, 1997).
Electrosynthesis Using Bromo and Iodo Substrates
- Catalytic Reduction : The study of electrosynthesis using bromo- and iodo-substrates, like in the case of nickel(I) salen acting as a catalyst, offers insights into the chemical behavior of such compounds in catalytic processes (Mubarak & Peters, 1992).
Applications in Photodegradation and Photosensitivity
- Photodegradation Studies : Understanding the photodegradation processes of bromo- and iodo-substituted compounds can provide insights into the environmental impact and stability of 6-Bromo-4-iodonicotinonitrile (Ibrahim et al., 2016).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.
properties
IUPAC Name |
6-bromo-4-iodopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHZBZDOHCKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.